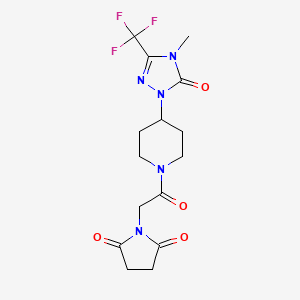

1-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of synthetic organic molecules with potential pharmacological activities. Its structure suggests a complex interaction of triazole, piperidine, and pyrrolidine moieties, indicating a multifaceted approach to its synthesis and analysis.

Synthesis Analysis

The synthesis of related pyrrolidine-2,5-diones involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. One study describes the synthesis of similar compounds, emphasizing the importance of the piperazine and pyrrolidine frameworks in anticonvulsant activity (Kamiński, Rzepka, & Obniska, 2011).

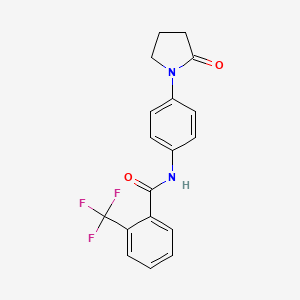

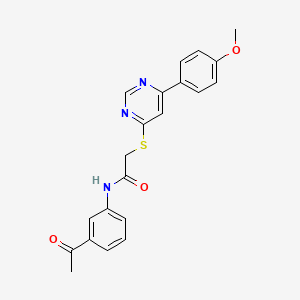

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, indicating the planarity or non-planarity of the rings involved and their spatial arrangement. For instance, a crystal structure analysis of a pyrrolidine-2,5-dione derivative highlights the geometric configuration of the molecule (Marulasiddaiah, Kulkarni, Sharma, & Gupta, 2011).

Chemical Reactions and Properties

The reactivity of such compounds involves interactions at the triazole, piperidine, and pyrrolidine moieties, potentially undergoing nucleophilic substitutions, eliminations, or additions depending on the reaction conditions. For example, reactions involving cyclic secondary amines with similar compounds have been explored to understand their ring-opening mechanisms (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystalline structure, are crucial for understanding the compound's behavior under various conditions. These properties are typically determined experimentally through standard analytical techniques.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards other chemical entities, and stability (including photostability and hydrolytic stability), play a significant role in the compound's application and handling. Studies on related compounds have investigated these aspects to predict the behavior of similar molecules under different chemical environments (Muszalska, Ciemniejewski, Lesniewska, Szkatuła, & Malinka, 2015).

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound , due to its complex structure, is involved in various synthetic and chemical property studies. For instance, it is part of a broader class of compounds investigated for their synthesis techniques and potential applications in creating urethane-protected β- and γ-amino acids. These compounds are synthesized through a Lossen-type reaction with excellent yields and purities in a one-pot procedure, indicating their importance in organic synthesis and potential pharmaceutical applications (Cal et al., 2012).

Medicinal Chemistry and Pharmacological Activities

This compound is also part of studies focusing on medicinal chemistry, particularly in the synthesis and evaluation of anticonvulsant activities. A notable study synthesized and tested a series of related compounds for anticonvulsant activity, revealing that excluding one, all other molecules were effective in at least one seizure model. This highlights the compound's potential role in developing new treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2011).

Antagonist Activity and Drug Development

Further research into related bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has shown potent 5-HT2 antagonist activity, which was greater than that of ritanserin, a known compound, while not showing alpha 1 antagonist activity in vivo. This suggests its importance in the development of drugs targeting the 5-HT2 receptor, which could have implications for treating various psychiatric disorders (Watanabe et al., 1992).

Chemical Transformations and Ring-Transformation Reactions

In the realm of chemical transformations, research into the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones indicates the compound's role in understanding chemical reactivity and the synthesis of novel organic structures. This type of research aids in expanding the toolkit available for organic synthesis, potentially leading to new materials or drugs (Mataka et al., 1992).

properties

IUPAC Name |

1-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N5O4/c1-20-13(15(16,17)18)19-23(14(20)27)9-4-6-21(7-5-9)12(26)8-22-10(24)2-3-11(22)25/h9H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTFNIJZHVICCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3C(=O)CCC3=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)

![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2487512.png)

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)